molecular formula C11H10ClN3O2S B2438705 2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate CAS No. 343373-92-2

2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate

Cat. No.: B2438705
CAS No.: 343373-92-2
M. Wt: 283.73
InChI Key: AHDPNZRCERFBEC-UHFFFAOYSA-N
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Description

2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chlorobenzyl group and a thiadiazole ring, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate typically involves the reaction of 2-chlorobenzyl chloride with N-(4-methyl-1,2,3-thiadiazol-5-yl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve crystallization or other large-scale separation techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chlorobenzyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiadiazole ring is known to interact with biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a chlorobenzyl group and a thiadiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a unique reactivity profile and potential for diverse applications in research and industry .

Properties

IUPAC Name

(2-chlorophenyl)methyl N-(4-methylthiadiazol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c1-7-10(18-15-14-7)13-11(16)17-6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDPNZRCERFBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)NC(=O)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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